![molecular formula C34H37N5O6S B13428441 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide is a complex organic compound with a multifaceted structure. This compound is characterized by its biphenyl core, which is substituted with various functional groups, including methoxy, dimethylamino, and sulfonyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the biphenyl core, followed by the introduction of the various substituents through a series of reactions such as nitration, reduction, and sulfonation. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help to increase yield and reduce production costs. Safety measures are also crucial, given the potential hazards associated with some of the reagents and reaction conditions.
化学反応の分析
Types of Reactions
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethylamino groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of nitro groups results in the corresponding amines.
科学的研究の応用
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
作用機序
The mechanism by which 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling pathways.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy and phenyl groups but lacks the complex biphenyl structure and additional substituents.
N,N-Dimethyltryptamine: Similar in having dimethylamino groups but differs significantly in overall structure and function.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares some structural features but is simpler and lacks the sulfonyl and carboxamide groups.
Uniqueness
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide stands out due to its complex structure, which imparts unique chemical and physical properties
特性
分子式 |
C34H37N5O6S |
|---|---|
分子量 |
643.8 g/mol |
IUPAC名 |
1-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H37N5O6S/c1-38(2)33(41)26-11-6-9-23(19-26)24-15-16-30(45-5)31(21-24)46(43,44)37-29-14-8-13-28(22-29)35-17-18-36-32(40)25-10-7-12-27(20-25)34(42)39(3)4/h6-16,19-22,35,37H,17-18H2,1-5H3,(H,36,40) |
InChIキー |
DQVQLSZHQIKBAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
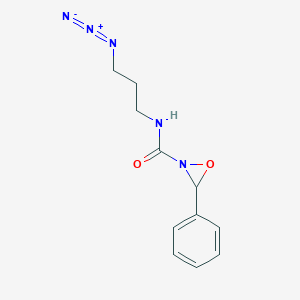
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
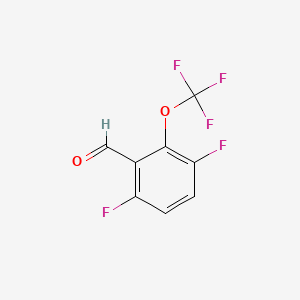
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
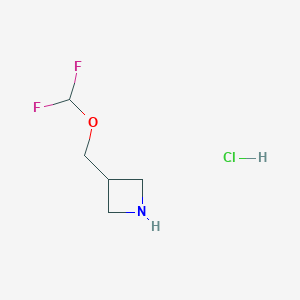
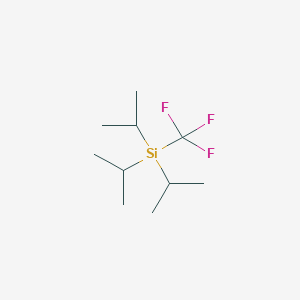
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
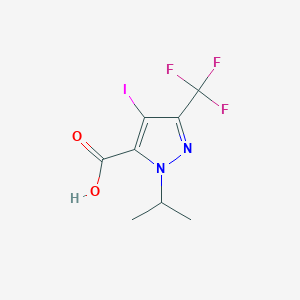

![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
